molecular formula C6H6N4 B13115752 7-Methylimidazo[1,2-b][1,2,4]triazine CAS No. 425378-62-7

7-Methylimidazo[1,2-b][1,2,4]triazine

Katalognummer: B13115752
CAS-Nummer: 425378-62-7
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: FEUQDCIVULPSEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines This compound is characterized by a fused ring structure consisting of an imidazole ring and a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-b][1,2,4]triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

7-Methylimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Methylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

    Imidazo[1,2-a]pyridine: Similar in structure but with different biological activities.

    Imidazo[1,2-b]pyridazine: Another related compound with distinct chemical properties.

    Imidazo[1,2-c]triazine: Shares the triazine ring but differs in the position of the nitrogen atoms.

Uniqueness: 7-Methylimidazo[1,2-b][1,2,4]triazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its distinct chemical properties make it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

425378-62-7

Molekularformel

C6H6N4

Molekulargewicht

134.14 g/mol

IUPAC-Name

7-methylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C6H6N4/c1-5-4-8-6-7-2-3-9-10(5)6/h2-4H,1H3

InChI-Schlüssel

FEUQDCIVULPSEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2N1N=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.